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Compound of Interest |

4-Cyano-2'-
Compound Name:

methoxybenzophenone
CAS No.: 131117-90-3
Cat. No.: B166909

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Cyano-2'-

methoxybenzophenone, a key intermediate in pharmaceutical and materials science
research. The unique arrangement of a nitrile group, a methoxy substituent, and a central
benzophenone core presents a compelling case for a detailed spectroscopic investigation. This
document is intended for researchers, scientists, and drug development professionals who
require a comprehensive understanding of the structural features of this molecule through
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

4-Cyano-2'-methoxybenzophenone is a polysubstituted aromatic ketone. Its molecular
structure, characterized by two phenyl rings linked by a carbonyl group, is further functionalized
with a cyano group on one ring and a methoxy group on the other. This distinct substitution
pattern significantly influences the molecule's electronic properties and, consequently, its
spectroscopic signature. Understanding these spectral characteristics is paramount for
confirming its identity, assessing its purity, and predicting its reactivity in various chemical
transformations. This guide will delve into the predicted spectroscopic data for this compound,
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offering a detailed interpretation grounded in fundamental principles and comparisons with
analogous structures.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure
and identify the key functional groups and proton/carbon environments.

Figure 1: Structure of 4-Cyano-2'-methoxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Due to the absence of experimental data in the public domain, the following sections
provide predicted *H and 3C NMR data, along with a detailed interpretation based on
established substituent effects and data from analogous compounds.

'H NMR Spectroscopy

The predicted 'H NMR spectrum of 4-Cyano-2'-methoxybenzophenone is expected to show
distinct signals for the aromatic protons and the methoxy group protons. The electron-
withdrawing cyano group and the electron-donating methoxy group will significantly influence
the chemical shifts of the protons on their respective aromatic rings.

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~7.8-7.9 d 2H H-2, H-6

~7.7-7.8 d 2H H-3, H-5

~7.5-7.6 t 1H H-4'

~7.3-7.4 d 1H H-6'

~7.0-7.1 t 1H H-5'

~6.9-7.0 d 1H H-3'

~3.8 S 3H -OCHs
Interpretation:

e Aromatic Protons (Cyano-substituted Ring): The protons on the phenyl ring bearing the
cyano group (H-2, H-6, H-3, and H-5) are expected to appear in the downfield region of the
spectrum (~7.7-7.9 ppm). The strong electron-withdrawing nature of the cyano group
deshields these protons. The expected splitting pattern would be two doublets, characteristic
of a 1,4-disubstituted benzene ring.

o Aromatic Protons (Methoxy-substituted Ring): The protons on the methoxy-substituted ring
(H-3', H-4', H-5', and H-6") will be more shielded due to the electron-donating effect of the
methoxy group, causing them to appear at relatively upfield chemical shifts compared to the
other aromatic protons. The ortho- and para-protons (H-3' and H-5") will be more shielded
than the meta-proton (H-4'). The proton ortho to the carbonyl group (H-6") will be deshielded
due to the anisotropic effect of the C=0 bond.

o Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as
a sharp singlet at approximately 3.8 ppm.

13C NMR Spectroscopy

The predicted 3C NMR spectrum will provide valuable information about the carbon skeleton of
the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and
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the electronic effects of the substituents.

Table 2: Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (0, ppm) Assignment
~195-197 C=0
~157 C-2'
~141 C-1
~138 Cc-1
~133 c-4
~132 C-3,C-5
~130 C-2,C-6
~121 C-6'
~118 C=N
~116 C-4
~112 C-3
~111 C-5'
~56 -OCHs

Interpretation:

o Carbonyl Carbon: The carbonyl carbon is expected to have the most downfield chemical shift
(~195-197 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.

o Aromatic Carbons: The aromatic carbons will appear in the range of ~110-160 ppm. The
carbon attached to the electron-donating methoxy group (C-2") will be significantly shielded,
while the carbons in the cyano-substituted ring will be deshielded. The carbon bearing the
cyano group (C-4) will also show a distinct chemical shift.

 Nitrile Carbon: The carbon of the cyano group is expected to appear around 118 ppm.
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e Methoxy Carbon: The carbon of the methoxy group will be the most upfield signal in the

spectrum, appearing at approximately 56 ppm.

Data Analysis

Sample Preparation Data Acquisition Data Processing | v \
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Click to download full resolution via product page

Figure 2: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The predicted IR spectrum of 4-Cyano-2'-methoxybenzophenone will show
characteristic absorption bands for the carbonyl, cyano, and methoxy groups, as well as for the

aromatic rings.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)
~2950-2850 Medium C-H stretch (aliphatic, -OCHs)
~2230-2210 Strong C=N stretch (nitrile)
~1660-1640 Strong C=0 stretch (ketone)

~1600, ~1500 Medium-Strong C=C stretch (aromatic)
~1250-1200 Strong C-O stretch (aryl ether)

Interpretation:

e C=N Stretch: A strong and sharp absorption band is expected in the region of 2230-2210
cm~1 corresponding to the stretching vibration of the cyano group. This is a highly
characteristic peak.

e C=0 Stretch: The carbonyl group of the benzophenone moiety will give rise to a strong
absorption band around 1660-1640 cm~*. Conjugation with the two aromatic rings lowers the
frequency compared to a simple aliphatic ketone.

e C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of medium intensity
bands above 3000 cm~*. The C-H stretching of the methoxy group will be observed as
medium bands below 3000 cm™2.

e C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic
rings will result in characteristic absorptions around 1600 cm~t and 1500 cm~1.

e C-O Stretch: A strong band corresponding to the asymmetric C-O-C stretching of the aryl
ether (methoxy group) is expected in the 1250-1200 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-Cyano-2'-methoxybenzophenone (CisH11NO:2), the exact mass is
237.0790 g/mol .
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Table 4: Predicted Key Mass Spectrometry Fragments (Electron lonization)

m/z Proposed Fragment
237 [M]* (Molecular lon)
208 [M - CHOJ*

132 [C7HaO(CN)]*

105 [C7HsO]*

77 [CeHs]*

Interpretation:

e Molecular lon Peak: The molecular ion peak ([M]*) is expected to be observed at m/z 237
and should be relatively intense due to the stability of the aromatic system.

o Fragmentation Pattern: The primary fragmentation pathways in benzophenones involve
cleavage of the bonds adjacent to the carbonyl group.[1] We can predict the following key

fragments:

o Loss of a formyl radical (CHO) from the methoxy-substituted ring, leading to a fragment at
m/z 208.

o Cleavage of the C-C bond between the carbonyl group and the cyano-substituted phenyl
ring, resulting in the [C7H4O(CN)]* fragment at m/z 132.

o Cleavage of the C-C bond between the carbonyl group and the methoxy-substituted
phenyl ring, leading to the benzoyl cation [C7HsO0]* at m/z 105.

o Further fragmentation of the benzoyl cation can lead to the phenyl cation [CeHs]* at m/z
77.
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Figure 3: Predicted major fragmentation pathways for 4-Cyano-2'-methoxybenzophenone.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic
data for 4-Cyano-2'-methoxybenzophenone. The detailed analysis of the expected *H NMR,
13C NMR, IR, and MS spectra offers a robust framework for the structural characterization of
this important chemical entity. The interpretations are based on established spectroscopic
principles and data from analogous compounds, providing a high degree of confidence in the
predicted spectral features. This guide serves as a valuable resource for scientists working with
this compound, enabling them to confidently verify its structure and purity in their research and
development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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